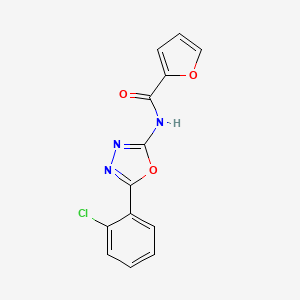![molecular formula C24H24N6O2S B2558459 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 894062-39-6](/img/structure/B2558459.png)
2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a triazole ring, a pyridazine ring, a phenyl ring, and a piperazine ring. Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . Pyridazines are diazines (a type of heterocyclic compound) with the nitrogen atoms in the 1,2-positions, adjacent to each other. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the triazole ring could be formed using a (3+2) cycloaddition protocol, a common technique for preparing triazoles . The specific synthesis route would depend on the desired isomer and the available starting materials.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings and functional groups. For instance, the triazole ring is known to react similarly to azides due to the large number of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could potentially make the compound a good ligand for metal ions .科学的研究の応用
Chemical Reactivity and Biological Activity
1,2,4-Triazole derivatives, including compounds with structures related to the mentioned chemical, have shown a wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, demonstrating the potential of these compounds for therapeutic applications. The chemical reactivity of these compounds, including their interactions with various nucleophiles, has been extensively studied, providing insights into their potential utility in synthetic organic chemistry and drug development (Kaplaushenko, 2019).
Antibacterial and Antifungal Applications
Research has highlighted the antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids, particularly against Staphylococcus aureus. These compounds have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, suggesting their potential as novel anti-S. aureus agents, especially in light of increasing antibiotic resistance (Li & Zhang, 2021).
Pharmacological Potential
The pharmacological activity of pyridazinone compounds, such as ABT-963, has been studied for their selective inhibition of cyclooxygenase-2 (COX-2), showing promising results in the treatment of inflammation and pain associated with arthritis. These findings indicate the therapeutic potential of pyridazinone derivatives in managing inflammatory conditions (Asif, 2016).
Enzymatic Remediation of Organic Pollutants
The application of oxidoreductive enzymes, in conjunction with redox mediators, has been explored for the treatment of organic pollutants. This enzymatic approach has shown promise in the degradation of recalcitrant compounds found in industrial wastewater, highlighting the environmental applications of these chemical compounds (Husain & Husain, 2007).
特性
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-20-9-5-6-18(16-20)21-10-11-22-25-26-24(30(22)27-21)33-17-23(31)29-14-12-28(13-15-29)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXIEZRIHPVMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

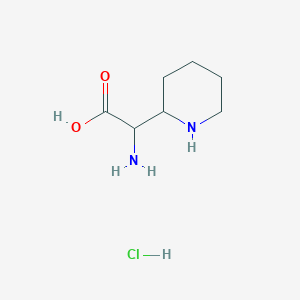
![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
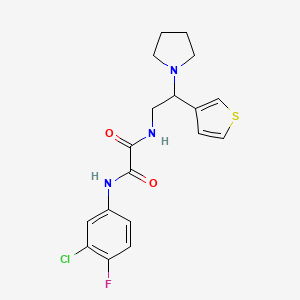
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)

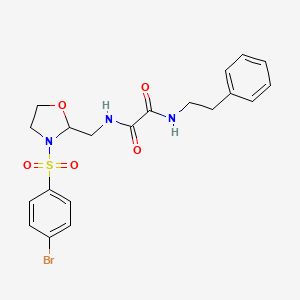
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)
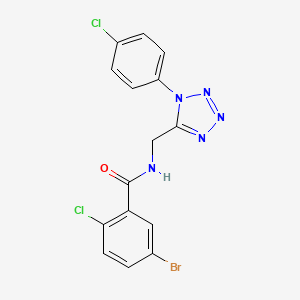

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)
